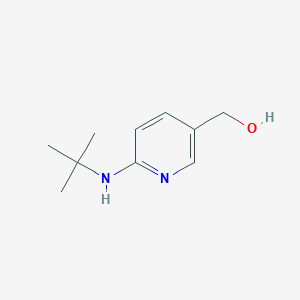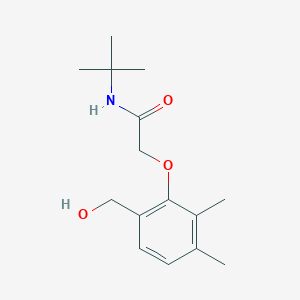
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide is an organic compound characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dimethylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide typically involves the reaction of 2,3-dimethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the intermediate tert-butyl 2-(2,3-dimethylphenoxy)acetate. This intermediate is then subjected to hydrolysis and subsequent amidation with tert-butylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-(carboxymethyl)-2,3-dimethylphenoxy)acetamide.
Reduction: Formation of N-(tert-Butyl)-2-(6-(aminomethyl)-2,3-dimethylphenoxy)acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the electrophile used.
科学的研究の応用
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the phenoxy and tert-butyl groups contribute to the compound’s overall hydrophobicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- N-(tert-Butyl)-2-(4-hydroxyphenoxy)acetamide
- N-(tert-Butyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(tert-Butyl)-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide is unique due to the presence of the hydroxymethyl group at the 6-position of the phenoxy ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the tert-butyl group and the hydroxymethyl group enhances the compound’s stability and potential for diverse applications.
特性
分子式 |
C15H23NO3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
N-tert-butyl-2-[6-(hydroxymethyl)-2,3-dimethylphenoxy]acetamide |
InChI |
InChI=1S/C15H23NO3/c1-10-6-7-12(8-17)14(11(10)2)19-9-13(18)16-15(3,4)5/h6-7,17H,8-9H2,1-5H3,(H,16,18) |
InChIキー |
MCUGFLXNFUBHIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CO)OCC(=O)NC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
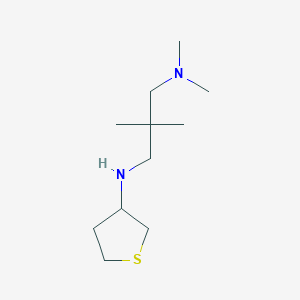
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
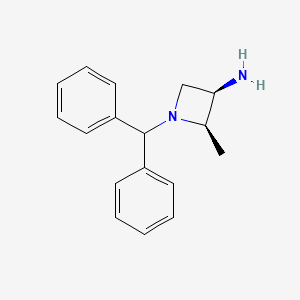
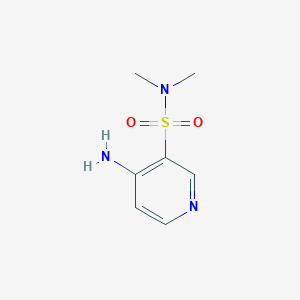
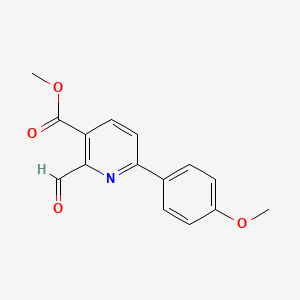
![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)
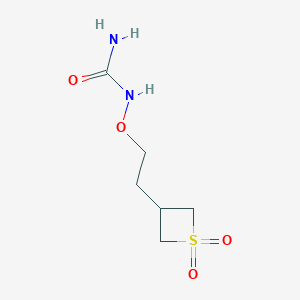
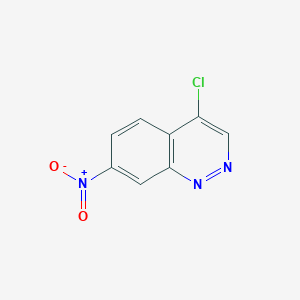
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
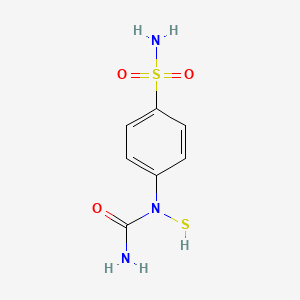
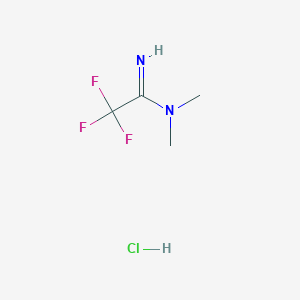
![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)
